molecular formula C8H10N6 B2808428 N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine CAS No. 2320223-34-3

N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B2808428
CAS No.: 2320223-34-3
M. Wt: 190.21
InChI Key: XUOCCQRVYBFZGV-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-N,N-dimethylpyrimidin-4-amine with sodium azide to form the triazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to compounds with only one of these rings.

Properties

IUPAC Name

N,N-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-13(2)7-3-8(11-5-10-7)14-6-9-4-12-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOCCQRVYBFZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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